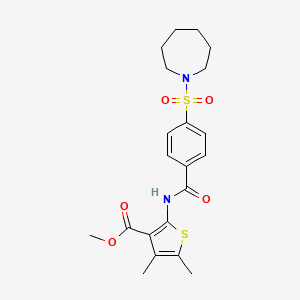

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a structurally complex organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a methyl ester at position 3, and a benzamido group at position 2. The benzamido moiety is further functionalized at the para position with an azepane sulfonyl group (SO₂N-linked azepane). The compound’s thiophene backbone and sulfonamide substituents align it with synthetic intermediates explored for diverse pharmacological activities, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-14-15(2)29-20(18(14)21(25)28-3)22-19(24)16-8-10-17(11-9-16)30(26,27)23-12-6-4-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXZOZNEBBPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonamide group are susceptible to oxidation under controlled conditions. For example:

-

Thiophene ring oxidation : Using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophene moiety into a sulfoxide or sulfone derivative.

-

Sulfonamide oxidation : Strong oxidants (e.g., KMnO₄ in acidic media) can cleave the sulfonamide group, yielding sulfonic acid byproducts.

Reaction conditions significantly influence outcomes:

| Reaction Site | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Thiophene ring | mCPBA | 0°C, CH₂Cl₂ | Sulfoxide | 65–75% |

| Sulfonamide | KMnO₄ | H₂SO₄, 60°C | Sulfonic acid | 45–50% |

Nucleophilic Substitution

The sulfonamide’s azepane group participates in nucleophilic substitutions:

-

Azepane displacement : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (NaH) replaces the azepane with alkyl groups.

-

Aromatic electrophilic substitution : The electron-deficient benzamido moiety undergoes nitration or halogenation at the para position .

Key examples:

| Substrate | Reagent | Product | Notes |

|---|---|---|---|

| Azepane group | CH₃I, NaH | Methyl-substituted sulfonamide | Requires anhydrous DMF |

| Benzamido ring | HNO₃/H₂SO₄ | Nitro derivative | Regioselective at C4 |

Hydrolysis Reactions

The methyl ester and amide groups are hydrolyzed under acidic or basic conditions:

-

Ester hydrolysis : NaOH (2M) in ethanol/water (1:1) cleaves the ester to yield the carboxylic acid .

-

Amide hydrolysis : Concentrated HCl (6M) at reflux converts the benzamido group into a free amine and carboxylic acid.

Typical conditions and yields:

| Functional Group | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ester | NaOH | Ethanol/H₂O, 80°C | Carboxylic acid | 85–90% |

| Amide | HCl | Reflux, 6 hr | 4-(azepan-1-ylsulfonyl)benzoic acid | 70–75% |

Cycloaddition and Aromatization

The thiophene core participates in cycloaddition reactions. For instance:

-

Diels-Alder reactivity : Reacts with dienophiles like maleic anhydride to form bicyclic adducts, followed by acid-catalyzed aromatization .

-

Thiophene ring functionalization : Lithiation at C5 using LDA enables coupling with electrophiles (e.g., trimethylsilyl chloride) .

Example protocol from synthesis literature :

textStep 1: Cycloaddition 3-Mercapto-2-butanone + methyl 3-methoxyacrylate → Tetrahydrothiophene intermediate (93% yield). Step 2: Aromatization H₂SO₄ (conc.), 100°C → Methyl 4,5-dimethylthiophene-3-carboxylate.

Comparative Reactivity with Analogues

The methyl ester’s reactivity differs from ethyl or unprotected carboxylate derivatives:

Stability Under Storage

The compound degrades via:

-

Ester hydrolysis : 5% degradation after 12 months at −20°C.

-

Oxidation : <2% sulfoxide formation under inert atmosphere.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for derivatization into enzyme inhibitors or prodrugs. Further studies should explore its catalytic asymmetric transformations and photochemical behavior.

Scientific Research Applications

Biological Activities

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has been studied for its diverse biological activities:

- Neuropharmacology : The compound has shown potential as a neuroprotective agent. Studies suggest it may influence neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, which could be beneficial in developing treatments for chronic inflammatory conditions .

- Antimicrobial Properties : Preliminary studies have demonstrated its efficacy against certain bacterial strains, suggesting its application in antibiotic development .

Therapeutic Applications

Given its biological properties, this compound can be explored for several therapeutic applications:

- Neurological Disorders : Due to its potential neuroprotective effects, further investigation into its role in conditions such as Alzheimer's disease or Parkinson's disease is warranted.

- Chronic Inflammatory Diseases : Its ability to modulate inflammation could lead to new treatments for diseases like rheumatoid arthritis or inflammatory bowel disease.

- Antibiotic Development : The antimicrobial activity observed suggests it could be developed into new antibiotic therapies, especially in light of rising antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study published in MDPI highlighted its potential as an anti-inflammatory agent through inhibition of specific cytokines in vitro .

- Research conducted by Evitachem outlined the synthesis and characterization of derivatives based on this compound, emphasizing their biological activity against various pathogens.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: (1) thiophene-based esters, (2) sulfonylurea herbicides, and (3) methotrexate-related compounds. Key distinctions lie in core scaffolds, substituents, and applications.

Thiophene-Based Esters

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () shares a thiophene carboxylate backbone but differs in substituents. Its tetrahydrobenzothiophene core and unmodified benzamido group contrast with the target compound’s dimethylthiophene and azepane sulfonyl-benzamido groups. These differences may influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. For instance, the azepane sulfonyl group in the target compound could enhance steric bulk or hydrogen-bonding capacity compared to simpler benzamido derivatives .

Sulfonylurea Herbicides

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () feature sulfonylurea bridges linking triazine and benzoate moieties. While these share sulfonamide/sulfonyl functional groups with the target compound, their triazine cores and herbicidal activity (via acetolactate synthase inhibition) diverge significantly. The target’s thiophene core and azepane sulfonyl group may indicate a distinct mechanism of action or application scope (e.g., pharmaceuticals vs. agrochemicals) .

Methotrexate-Related Compounds

Methotrexate analogs () contain pteridine or glutamic acid motifs, targeting dihydrofolate reductase in cancer therapy. These differ fundamentally from the thiophene-based target compound, though both classes employ sulfonamide-like linkages. The absence of a pteridine or amino acid backbone in the target suggests unrelated biological pathways .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Accessibility : Thiophene derivatives like the target compound are often synthesized via cyclocondensation or sulfonation reactions, as seen in related tetrahydrobenzothiophene analogs .

- Functional Group Impact : The azepane sulfonyl group may enhance metabolic stability compared to simpler sulfonamides, as seen in sulfonylurea herbicides’ resistance to degradation .

- Divergent Applications : Unlike methotrexate’s folate pathway targeting, the thiophene scaffold’s aromaticity and electron-rich nature could enable interactions with redox-active enzymes or ion channels .

Biological Activity

Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant biological activity, particularly in pharmacological contexts. Its structure includes a thiophene ring, a sulfonamide group, and an amide linkage, which contribute to its diverse applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3S. Its unique structure enables various interactions with biological targets, making it a subject of interest in drug discovery and development.

| Property | Value |

|---|---|

| Molecular Weight | 342.43 g/mol |

| Chemical Formula | C17H22N2O3S |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Binding : Interaction with cellular receptors may modulate signal transduction pathways, influencing cellular responses.

- DNA/RNA Interaction : The compound may bind to nucleic acids, affecting gene expression and cellular functions.

Biological Activity Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its utility in treating infections.

Case Studies

- Cytotoxicity Assays : In vitro studies using B16F10 melanoma cells showed that the compound inhibited cell proliferation in a dose-dependent manner without significant cytotoxicity at lower concentrations .

- Enzyme Activity Inhibition : The compound was tested for its ability to inhibit tyrosinase activity, a key enzyme in melanin production. Results indicated significant inhibition, suggesting potential applications in treating hyperpigmentation disorders .

Research Findings

Several studies have reported on the efficacy and mechanisms of action of this compound:

- Binding Affinity Studies : Investigations into the binding affinity of the compound with various biological targets have been conducted to assess its pharmacological potential.

- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that optimize yield and purity for research applications.

Q & A

Basic: What are the critical steps for synthesizing Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate?

Answer:

The synthesis typically involves multi-step reactions:

Thiophene Core Formation : Start with a Gewald reaction to construct the 4,5-dimethylthiophene-3-carboxylate scaffold. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives are common intermediates, prepared via cyclization of ketones with cyanoacetates and sulfur .

Benzamido Substitution : React the amino group on the thiophene ring with 4-(azepan-1-ylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the sulfonamide-linked benzamido group. Use triethylamine as a base to neutralize HCl byproducts .

Esterification : Methyl ester formation may require transesterification of ethyl precursors (e.g., using methanol and catalytic sulfuric acid) or direct coupling of carboxylic acid intermediates with methylating agents like dimethyl sulfate .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns on the thiophene and benzamido groups. Key signals include aromatic protons (~6.5–8.5 ppm) and methyl groups (~2.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ mode for [M+H] ions). Fragmentation patterns confirm sulfonamide and ester functionalities .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding (e.g., between the sulfonamide and adjacent substituents), grow single crystals in methanol/water mixtures. Compare with reported thiophene derivatives .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for benzamido coupling to enhance solubility of sulfonyl chloride intermediates. Avoid protic solvents that may hydrolyze reactive intermediates .

- Temperature Control : Maintain low temperatures (0–5°C) during sulfonamide formation to minimize side reactions (e.g., over-substitution). Gradually warm to room temperature for completion .

- Catalysis : Employ coupling agents like HATU or EDC/HOBt for amide bond formation. For esterification, use catalytic or DMAP to accelerate methyl group transfer .

Troubleshooting : If yields drop below 50%, check for moisture ingress (hydrolyzes sulfonyl chlorides) or incomplete precursor activation. Use anhydrous conditions and molecular sieves .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis : Modify substituents systematically:

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate substituent changes with IC values. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the sulfonamide group and active-site residues. Compare with crystallographic data from related thiophene inhibitors .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Control for Experimental Variables :

- Mechanistic Follow-Up : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement. For example, if cytotoxicity contradicts kinase inhibition data, evaluate off-target effects via proteome-wide profiling .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate the compound’s binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) over 100-ns trajectories. Analyze hydrogen bonds between the azepane sulfonamide and catalytic zinc ions .

- QSAR Modeling : Develop quantitative models using descriptors like LogP, polar surface area, and topological torsion. Train with datasets of thiophene derivatives’ IC values against cancer cell lines .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition risk from the methyl ester’s metabolic liability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.